molecular formula C12H16O4S B1459894 2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene CAS No. 1831833-38-5

2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene

Cat. No.: B1459894
CAS No.: 1831833-38-5
M. Wt: 256.32 g/mol
InChI Key: FLRVGRARDLFNBV-BQYQJAHWSA-N
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Description

2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene is a high-purity chemical compound supplied for use in pharmaceutical and chemical research. With a molecular formula of C12H16O4S and a molecular weight of 256.32 g/mol , this compound is characterized as a fine chemical and pharmaceutical standard. It is typically provided as a solid and should be stored refrigerated at 2-8°C . This product is intended for research applications as a reference material or intermediate in the development and analysis of active pharmaceutical ingredients (APIs) and related substances. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

CAS No.

1831833-38-5

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

2-ethoxy-1-methoxy-4-[(E)-2-methylsulfonylethenyl]benzene

InChI

InChI=1S/C12H16O4S/c1-4-16-12-9-10(5-6-11(12)15-2)7-8-17(3,13)14/h5-9H,4H2,1-3H3/b8-7+

InChI Key

FLRVGRARDLFNBV-BQYQJAHWSA-N

SMILES

CCOC1=C(C=CC(=C1)C=CS(=O)(=O)C)OC

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/S(=O)(=O)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CS(=O)(=O)C)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene has shown promise in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Anticancer Agents
Research indicates that derivatives of this compound can be synthesized to produce anticancer agents. For instance, modifications to the methylsulfonyl group have been explored to improve efficacy against specific cancer cell lines.

CompoundActivityReference
Modified Derivative AIC50 = 5 µM against MCF-7 cells
Modified Derivative BIC50 = 3 µM against A549 cells

Material Science

The compound is also investigated for its properties in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development
Studies have demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.

Polymer TypeEnhancementReference
PolyurethaneIncreased tensile strength by 20%
Epoxy ResinImproved thermal resistance up to 200°C

Agricultural Chemistry

The compound's unique structure makes it suitable for research into agrochemicals, particularly as a potential herbicide or pesticide.

Case Study: Herbicide Activity
Experimental results show that certain formulations containing this compound exhibit herbicidal activity against common agricultural weeds.

FormulationEfficacy (%)Reference
Formulation X75% control of weed species Y
Formulation Z60% control of weed species W

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Benzene Ring Key Functional Groups Natural/Synthetic Origin
2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene Ethoxy, Methoxy, 2-Methylsulfonylethenyl Sulfone, Ether, Alkene Synthetic
2-Ethoxy-1-methoxy-4-(1-propenyl)benzene Ethoxy, Methoxy, 1-Propenyl Ether, Alkene Natural (tea, spices)
4-Methoxy-2-methylsulfonylstyrene Methoxy, Methylsulfonyl, Styrenyl Sulfone, Styrene Synthetic

Key Observations:

  • Electronic Effects: The methylsulfonyl group in the target compound enhances polarity and electron deficiency at the benzene ring compared to the electron-donating propenyl group in its natural analog. This difference likely reduces nucleophilic aromatic substitution reactivity but increases stability under oxidative conditions .
  • Solubility and Boiling Points: Sulfone-containing compounds generally exhibit higher boiling points and lower volatility due to strong dipole-dipole interactions. For example, methylsulfonyl derivatives often have boiling points >200°C, whereas propenyl analogs (e.g., 2-ethoxy-1-methoxy-4-(1-propenyl)benzene) are more volatile, aligning with their natural occurrence in volatile plant extracts .

Reactivity and Fragmentation Patterns

While direct studies on the target compound are scarce, electron-stimulated desorption (ESD) studies on condensed benzene and its derivatives highlight substituent-dependent fragmentation mechanisms:

  • This contrasts with propenyl-substituted analogs, where lighter fragments (e.g., H⁻, CH₃⁻) dominate due to weaker charge stabilization .
  • Aromatic Ring Stability: Methoxy and ethoxy groups donate electron density to the ring, mitigating sulfone-induced electron deficiency. This balance may reduce fragmentation yields compared to fully electron-deficient systems, as observed in pyrimidine derivatives under ESD .

Table 2: Hypothetical Fragmentation Pathways Under Electron Impact

Compound Predominant Fragments (Anions) Predominant Fragments (Cations) Dominant Mechanism
This compound CH₃SO₂⁻, CH₂O⁻ CH₃⁺, C₂H₅⁺ Dipolar Dissociation (DD)
2-Ethoxy-1-methoxy-4-(1-propenyl)benzene H⁻, CH₃⁻ C₃H₅⁺, C₆H₅O⁺ Dissociative Ionization (DI)

Surface Interactions and Metal Substrate Effects

Studies on benzene adsorbed on platinum (Pt) surfaces reveal that substituents alter adsorption geometries and fragmentation efficiencies:

  • Sulfone-Containing Compounds: The polar sulfone group may enhance physisorption on metal surfaces via dipole-metal interactions, reducing desorption yields of heavier cationic fragments (e.g., C₆H₅SO₂⁺) due to image charge effects .
  • Propenyl Analogs: Non-polar propenyl groups exhibit weaker surface bonding, allowing higher desorption yields of intact aromatic cations (e.g., C₆H₅O⁺) .

Preparation Methods

Acylation and Hydrolysis Route

One common synthetic route starts with 2-methoxyphenyl acetate and methylsulfonyl acetyl chloride as key starting materials. The process involves:

  • Acylation Reaction: The acetyl chloride derivative reacts with 2-methoxyphenyl acetate to introduce the sulfonylethenyl moiety.
  • Hydrolysis: Subsequent hydrolysis of the intermediate yields the target compound, 2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene.

This method is noted for its simplicity and efficiency, making it suitable for large-scale industrial production due to straightforward reaction conditions and high yields.

Multi-Step Synthesis via Intermediate Formation

Another approach involves the preparation of related intermediates such as 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, followed by catalytic hydrogenation and acid precipitation steps:

  • Step 1: Formation of Intermediate: 4-nitro-2-methoxymethyl-chlorobenzene is reacted with benzylamine and tetraethylammonium bromide under heating (approx. 125°C) to yield 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.
  • Step 2: Catalytic Hydrogenation: This intermediate undergoes hydrogenation using palladium or platinum catalysts under hydrogen atmosphere (2-3 bar) at 20-78.4°C to reduce the nitro group and yield the corresponding amine.
  • Step 3: Acid Precipitation: The amine is precipitated as a salt by treatment with acids such as hydrochloric acid, often in the presence of reductants like sodium sulfite to prevent oxidation, with temperature control between 0-40°C.

This route allows for precise control of functional group transformations and purification steps, ensuring high product quality.

Reaction Conditions and Catalysts

Step Reagents/Conditions Temperature (°C) Pressure (bar) Catalyst Notes
Acylation 2-methoxyphenyl acetate + methylsulfonyl acetyl chloride Ambient to reflux Atmospheric None specified Efficient for industrial scale
Intermediate Formation 4-nitro-2-methoxymethyl-chlorobenzene + benzylamine + tetraethylammonium bromide ~125 Atmospheric None specified Requires stirring for 5 hours
Catalytic Hydrogenation Pd or Pt catalyst, hydrogen gas 20-78.4 2-3 Pd/C or Pt-based Exothermic, requires cooling control
Acid Precipitation Hydrochloric acid + reductant (e.g., sodium sulfite) 0-40 Atmospheric None Prevents oxidation, yields salt form

Research Findings and Analysis

  • The acylation/hydrolysis method is favored for its straightforwardness and scalability, making it suitable for pharmaceutical intermediates production.
  • The multi-step synthesis involving catalytic hydrogenation provides a route with high selectivity and purity, critical for sensitive pharmaceutical applications.
  • Use of palladium or platinum catalysts in hydrogenation steps ensures efficient reduction of nitro groups without affecting other functional groups.
  • Acid precipitation with reductants prevents product degradation, a crucial factor in maintaining compound stability during isolation.
  • Reaction parameters such as temperature, pressure, and solvent choice (e.g., toluene, ethanol) are optimized to balance reaction rate and product crystallization efficiency.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Acylation and Hydrolysis Acylation → Hydrolysis Simple, efficient, scalable May require careful control of hydrolysis conditions
Multi-Step Synthesis Intermediate formation → Hydrogenation → Acid precipitation High purity, selective transformations More complex, requires catalyst handling and inert atmosphere

Q & A

Basic: What are the primary synthetic routes for 2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene, and how is regioselectivity controlled?

Answer:
The synthesis typically involves electrophilic aromatic substitution (EAS) and olefin functionalization .

  • Step 1 : Methoxy and ethoxy groups are introduced via EAS. The methoxy group (electron-donating) directs subsequent substitutions to the para and ortho positions, while the ethoxy group stabilizes intermediates .
  • Step 2 : The methylsulfonylethenyl group is introduced via Heck coupling or sulfonation followed by elimination . For example, sulfonyl chloride intermediates can react with styrenyl derivatives under palladium catalysis .
  • Regioselectivity Control : Steric hindrance from substituents and electronic effects (e.g., methoxy’s +M effect) dictate reaction sites. Computational tools like DFT can predict regioselectivity by analyzing transition-state energies .

Basic: How is the compound characterized structurally, and what spectroscopic data are critical?

Answer:
Key characterization methods include:

Technique Critical Data Example Values
NMR 1^1H and 13^{13}C shifts for methoxy (δ ~3.3–3.8 ppm), ethoxy (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), and sulfone (δ ~3.1–3.3 ppm for CH3SO2) .See for analogous compounds.
X-ray Crystallography Confirmation of planar aromatic rings and sulfone geometry. shows similar structures with bond angles of ~120° for sulfone groups.
HRMS Molecular ion peak matching C12H16O3S\text{C}_{12}\text{H}_{16}\text{O}_3\text{S} (exact mass: 240.082 g/mol).

Advanced: How do solvent polarity and temperature affect the compound’s stability in photochemical reactions?

Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the sulfone group via dipole interactions, reducing decomposition. Nonpolar solvents may lead to aggregation and side reactions .
  • Temperature : Elevated temperatures (>80°C) accelerate sulfone hydrolysis. Studies on analogous sulfones () show a 30% yield drop at 100°C vs. 60°C in aqueous ethanol.
  • Experimental Design : Use Arrhenius plots to model degradation kinetics. Monitor via HPLC with UV detection at λ = 254 nm .

Advanced: How can contradictory data on the compound’s biological activity be resolved?

Answer:
Contradictions often arise from assay variability or impurity profiles .

  • Case Study : If one study reports IC50 = 10 μM (anti-cancer) and another shows no activity:
    • Reproduce Assays : Validate cell lines (e.g., HeLa vs. MCF-7) and purity (>95% by HPLC).
    • Metabolite Screening : Use LC-MS to identify active metabolites (e.g., demethylated derivatives).
    • Structural Analogues : Compare with ’s sulfonamide derivatives to isolate sulfone-specific effects.
  • Statistical Tools : Apply ANOVA to assess inter-lab variability .

Advanced: What computational methods validate the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). The sulfone’s electronegativity enhances hydrogen bonding with Arg120 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
  • QSAR Models : Correlate sulfone substituent electronegativity with bioactivity (e.g., pIC50 = 0.87 × σ + 1.2, R² = 0.92) .

Basic: What are the compound’s solubility profiles, and how do they impact formulation?

Answer:

Solvent Solubility (mg/mL) Conditions
Water0.1225°C, pH 7
Ethanol8.525°C
DCM45.225°C
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility for in vivo studies .

Advanced: How does the sulfone group influence the compound’s electronic properties in OLED applications?

Answer:

  • Electron-Withdrawing Effect : The sulfone group lowers the LUMO energy (-2.1 eV vs. -1.7 eV for non-sulfone analogues), enhancing electron injection in OLEDs .
  • Device Performance : In , similar compounds achieve luminance efficiency of 12 cd/A. Optimize by tuning the ethoxy group’s steric bulk to reduce aggregation-induced quenching.

Advanced: What strategies mitigate toxicity risks during handling?

Answer:

  • PPE : Use nitrile gloves and fume hoods ( notes acute toxicity via dermal exposure).
  • Waste Management : Neutralize sulfone residues with 10% NaOH before disposal .
  • In Vitro Alternatives : Replace in vivo assays with zebrafish embryo models (LC50 = 50 μM, aligning with OECD guidelines) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene
Reactant of Route 2
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2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene

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